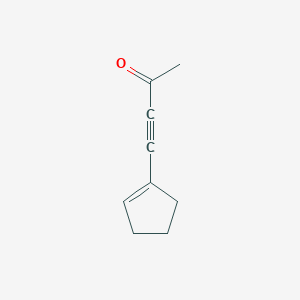
4-(1-Cyclopenten-1-yl)-3-butyn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Cyclopenten-1-yl)-3-butyn-2-one, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile.
Aplicaciones Científicas De Investigación
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit anticancer, antiviral, and antibacterial activities. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been used as a precursor for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been used as a key building block for the synthesis of various natural products and biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has also been reported to induce apoptosis, a programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(1-Cyclopenten-1-yl)-3-butyn-2-one inhibits the growth of cancer cells by inducing apoptosis. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has also been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has several advantages for lab experiments. It is readily available and can be synthesized in high purity and good yields. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is also soluble in organic solvents, which makes it easy to handle in the lab. However, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has some limitations. It is highly reactive and can undergo side reactions, which can affect the yield and purity of the product. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is also sensitive to air and moisture, which can lead to degradation and loss of activity.
Direcciones Futuras
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has great potential for future research in various fields. In medicinal chemistry, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be further studied for its anticancer, antiviral, and antibacterial activities. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can also be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be used as a precursor for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be used as a key building block for the synthesis of various natural products and biologically active compounds. Further research is needed to fully understand the mechanism of action of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one and its potential applications in various fields.
Conclusion
In conclusion, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be synthesized using a palladium-catalyzed reaction and potassium permanganate oxidation. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit anticancer, antiviral, and antibacterial activities. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can also be used as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one involves the reaction of cyclopentadiene with ethyl propiolate in the presence of a catalyst such as palladium on carbon. The resulting product is then oxidized with potassium permanganate to form 4-(1-Cyclopenten-1-yl)-3-butyn-2-one. This method has been reported to yield high purity 4-(1-Cyclopenten-1-yl)-3-butyn-2-one in good yields.
Propiedades
IUPAC Name |
4-(cyclopenten-1-yl)but-3-yn-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(10)6-7-9-4-2-3-5-9/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBJRVEUPSBPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1=CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyclopenten-1-yl)-3-butyn-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

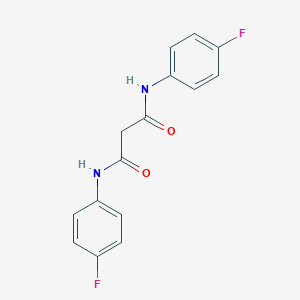
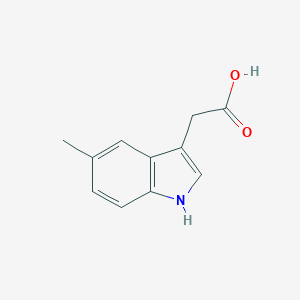
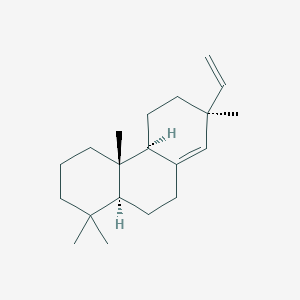

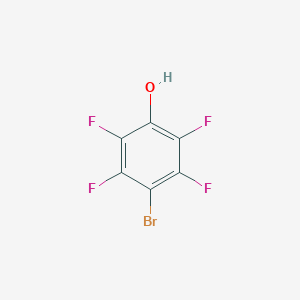





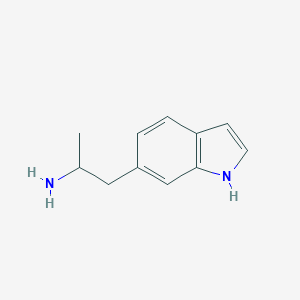
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)

